molecular formula C10H8F2O B2891049 1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 1780554-47-3

1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B2891049
CAS No.: 1780554-47-3
M. Wt: 182.17
InChI Key: ZAOFWNBDUMPIMR-UHFFFAOYSA-N
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Description

1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H8F2O It is a derivative of indene, featuring two fluorine atoms at the 1-position and a formyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the fluorination of indene derivatives followed by formylation. One common method includes the following steps:

    Fluorination: Indene is treated with a fluorinating agent such as Selectfluor to introduce fluorine atoms at the 1-position.

    Formylation: The resulting difluoroindene is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1,1-Difluoro-2,3-dihydroindene-4-carboxylic acid.

    Reduction: 1,1-Difluoro-2,3-dihydroindene-4-methanol.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde and its derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. This can lead to the inhibition or modulation of target proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroindene: Lacks the formyl group, making it less reactive in certain chemical transformations.

    2,3-Dihydroindene-4-carbaldehyde: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    1,1-Difluoro-2,3-dihydroindene-4-carboxylic acid: An oxidized form of the compound with different chemical behavior.

Uniqueness

1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the combination of fluorine atoms and a formyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.

Properties

IUPAC Name

1,1-difluoro-2,3-dihydroindene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-10(12)5-4-8-7(6-13)2-1-3-9(8)10/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOFWNBDUMPIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC(=C21)C=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780554-47-3
Record name 1,1-difluoro-2,3-dihydro-1H-indene-4-carbaldehyde
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